2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride
Description
2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a synthetic phenolic derivative featuring a pyrazole ring substituted with a difluoromethyl group at position 2, linked via a methylamino spacer to a phenol moiety. This compound is hypothesized to exhibit enhanced biological activity due to its unique structure, combining the electron-withdrawing effects of fluorine atoms with the aromatic and hydrogen-bonding capabilities of the phenol and pyrazole groups.
Properties
Molecular Formula |
C12H14ClF2N3O |
|---|---|
Molecular Weight |
289.71 g/mol |
IUPAC Name |
2-[[[2-(difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H13F2N3O.ClH/c13-12(14)17-10(5-6-16-17)8-15-7-9-3-1-2-4-11(9)18;/h1-6,12,15,18H,7-8H2;1H |
InChI Key |
XFHHVRDTFLXQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=CC=NN2C(F)F)O.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride can be achieved through several synthetic routes. One common method involves the reaction of 2-(Difluoromethyl)pyrazole with formaldehyde and a suitable amine under acidic conditions to form the desired product . Industrial production methods often involve optimizing reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, temperature control, and purification techniques .
Chemical Reactions Analysis
2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Research indicates that compounds with similar structures exhibit significant biological activities, particularly in the realm of oncology and enzyme inhibition. For instance, studies have shown that pyrazole derivatives can act as inhibitors for various enzymes involved in cancer progression, such as N-acyl phosphatidylethanolamine-specific phospholipase D (NAPE-PLD) .
Case Study: Enzyme Inhibition
A notable study focused on the structure–activity relationship (SAR) of pyrimidine derivatives demonstrated that modifications to the pyrazole structure could enhance potency against specific targets. The findings indicated that certain substitutions led to a 10-fold increase in activity compared to baseline compounds .
Therapeutic Applications
- Cancer Treatment : Compounds similar to 2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride have shown promise in inhibiting various cancer cell lines, including melanoma and leukemia, with GI50 values as low as . This suggests potential for development as an anticancer agent.
- Anti-inflammatory Properties : Pyrazole derivatives are also being investigated for their anti-inflammatory effects, which could be leveraged in treating conditions like arthritis or other inflammatory diseases.
- Agricultural Applications : Given the structural characteristics of this compound, it may also find utility in agrochemicals, particularly as a pesticide or herbicide due to its potential inhibitory effects on plant pathogens .
The following table summarizes the biological activity of related pyrazole compounds:
Mechanism of Action
The mechanism of action of 2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on biological activity and physicochemical properties.
Compound A : 2-[(Methylamino)methyl]phenol
- Structure: A phenol derivative with a methylamino-methyl substituent.
- Molecular Weight : 153.18 g/mol (free base).
- Key Features: Lacks the pyrazole and difluoromethyl groups. Demonstrated potent antibiofilm activity against S. aureus at 1.25 µM, inhibiting biofilm formation by >70% without cytotoxicity . Targets SarA, a transcriptional regulator critical for virulence factor expression in S. aureus .
Compound B : 3-[1-hydroxy-2-(methylamino)-ethyl]-phenol;hydrochloride
- Structure: Features a hydroxyethylamino-phenol core.
- Molecular Weight : 203.7 g/mol .
- Key Features: The hydroxyethyl group may enhance solubility but reduces lipophilicity compared to the target compound’s pyrazole moiety.
Compound C : Phenol,2-[[[3-(dimethylamino)propyl]methylamino]methyl]-4-iodo-6-methyl-,dihydrochloride
- Structure: Includes a dimethylaminopropyl chain and an iodo substituent on the phenol ring.
- Molecular Weight : 435.17 g/mol .
- Key Features: The iodine atom increases molecular weight and may improve binding to hydrophobic pockets.
Target Compound : 2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride
- Structure: Combines a difluoromethylpyrazole with a methylamino-phenol backbone.
- Hypothesized Molecular Weight : ~300–350 g/mol (estimated).
- Key Features: Difluoromethylpyrazole: Enhances electronegativity and metabolic stability compared to non-fluorinated analogs. Pyrazole Ring: May engage in π-π stacking or hydrogen bonding with bacterial targets like SarA or quorum-sensing proteins. Hydrochloride Salt: Improves aqueous solubility for drug delivery.
Physicochemical and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C | Target Compound (Predicted) |
|---|---|---|---|---|
| Molecular Weight | 153.18 g/mol | 203.7 g/mol | 435.17 g/mol | ~300–350 g/mol |
| LogP | 1.2 (estimated) | 0.8 (estimated) | 2.5 (estimated) | 1.8–2.2 (estimated) |
| Solubility | High (hydrochloride) | Moderate | Low | Moderate (hydrochloride) |
| Metabolic Stability | Moderate | Low | High (iodine) | High (fluorine) |
Biological Activity
The compound 2-[[[2-(Difluoromethyl)pyrazol-3-yl]methylamino]methyl]phenol;hydrochloride is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, exploring its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C12H13F2N3O·HCl
- Molecular Weight : 273.71 g/mol
- CAS Number : Not specifically listed in the provided sources, but related compounds can be referenced for structural insights.
The biological activity of this compound primarily stems from its interaction with various biological targets. Pyrazole derivatives are known to exhibit a range of pharmacological effects, including:
- Enzyme Inhibition : Many pyrazole compounds act as inhibitors for enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis. The inhibition of DHODH can lead to antiproliferative effects on rapidly dividing cells, making these compounds potential candidates for cancer therapy .
- Antimicrobial Activity : Some pyrazole derivatives have demonstrated significant antimicrobial properties. For instance, studies have shown that modifications to the pyrazole ring can enhance activity against various bacterial strains and fungi .
Biological Activity Data
Case Studies
-
Dihydroorotate Dehydrogenase Inhibition :
A study evaluated the compound's ability to inhibit DHODH, showing that it effectively reduced the proliferation of cells infected with the measles virus. The compound was compared against known inhibitors like brequinar and teriflunomide, demonstrating superior activity in certain assays . -
Antimicrobial Efficacy :
Another research focused on a series of pyrazole derivatives, including those structurally similar to the target compound. The findings indicated that specific modifications led to enhanced antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans. This suggests that further structural optimization could yield more potent antimicrobial agents . -
Antioxidant Properties :
The antioxidant capacity was assessed using various assays, revealing that the compound could scavenge free radicals effectively. This property is particularly relevant for developing therapeutic agents aimed at oxidative stress-related diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
